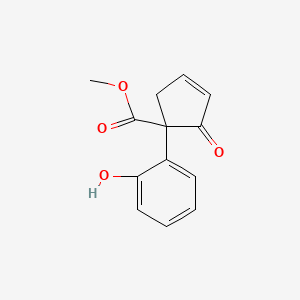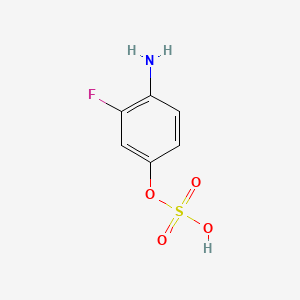
Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) is an organic compound with a phenolic structure substituted with an amino group at the 4-position, a fluorine atom at the 3-position, and a hydrogen sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) typically involves multi-step organic reactions. One common method starts with the nitration of fluorobenzene to introduce the nitro group, followed by reduction to convert the nitro group to an amino group. The phenolic hydroxyl group can be introduced through a diazotization reaction followed by hydrolysis. Finally, the hydrogen sulfate group is introduced via sulfonation using sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-amino-3-fluoro-, 1-(hydrogen sulfate) involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the amino and fluorine substituents can enhance its binding affinity and specificity. The hydrogen sulfate group can participate in ionic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-amino-3-fluoro-: Lacks the hydrogen sulfate group, which affects its solubility and reactivity.
Phenol, 4-amino-: Lacks both the fluorine and hydrogen sulfate groups, resulting in different chemical properties and applications.
Phenol, 4-fluoro-: Lacks the amino and hydrogen sulfate groups, leading to distinct reactivity and uses.
Properties
CAS No. |
103841-99-2 |
|---|---|
Molecular Formula |
C6H6FNO4S |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(4-amino-3-fluorophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H6FNO4S/c7-5-3-4(1-2-6(5)8)12-13(9,10)11/h1-3H,8H2,(H,9,10,11) |
InChI Key |
NXXCCJRBUYQNFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


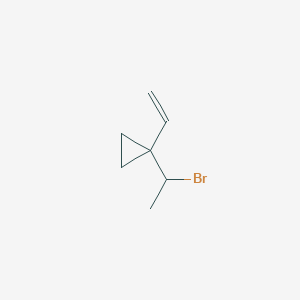
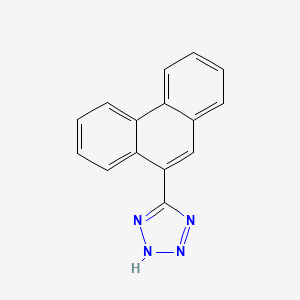
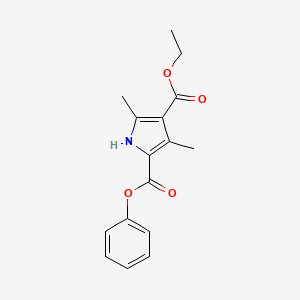

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)
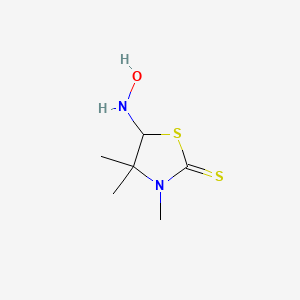
![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
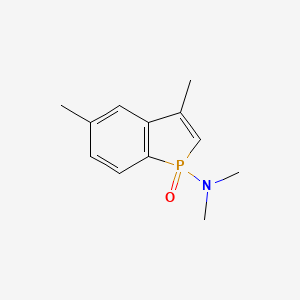
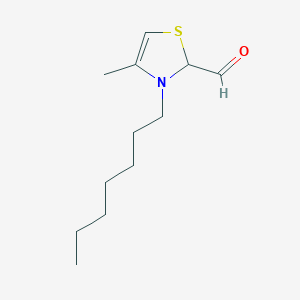
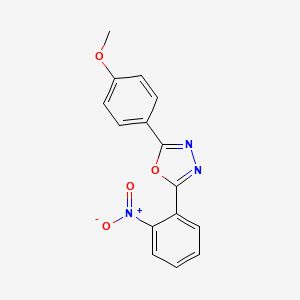
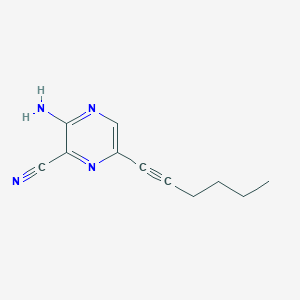
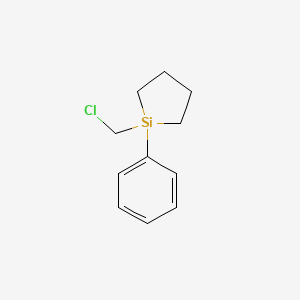
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)
